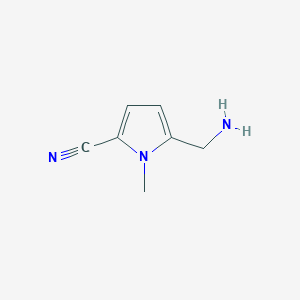

5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-10-6(4-8)2-3-7(10)5-9/h2-3H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKFHFANYNSORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626463 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203792-37-4 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrrole, Nitrile, and Aminomethyl Functionalities in Chemical Scaffolds

The potential utility of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile as a research tool or a precursor to more complex molecules stems directly from the inherent properties of its three key functional groups.

The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals. biolmolchem.comresearchgate.net This nitrogen-containing heterocycle is a structural component of vital biological molecules like heme and vitamin B12. scitechnol.com In drug discovery, the pyrrole nucleus is present in compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.govnih.gov Its aromaticity and ability to participate in various chemical reactions make it a versatile building block for creating libraries of novel compounds for biological screening. biolmolchem.comnbinno.com

The nitrile group (–C≡N) is a valuable functional group in drug design, with its inclusion in molecular scaffolds becoming a prominent strategy. nih.gov It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its linear geometry and small size allow it to fit well within the binding pockets of enzymes and receptors. Furthermore, the nitrile group can serve as a bioisostere for other functionalities, such as carbonyl groups or halogens, and can improve a molecule's metabolic stability and pharmacokinetic profile.

The aminomethyl group (–CH₂NH₂) is a primary amine functionality that significantly influences a molecule's physicochemical properties. wikipedia.org Amine groups are prevalent in pharmaceuticals, where they often play a critical role in a drug's solubility, its ability to cross biological membranes, and its interaction with therapeutic targets. researchgate.net The basic nature of the amino group allows for the formation of salts, which can enhance aqueous solubility and improve formulation characteristics. The aminomethyl group, in particular, can be crucial for establishing key binding interactions, as seen in its incorporation into various therapeutic candidates. wikipedia.orgoup.com

| Functional Group | Key Characteristics | Role in Chemical Scaffolds |

|---|---|---|

| Pyrrole | Five-membered aromatic nitrogen heterocycle. | Core scaffold in numerous natural products and drugs; versatile synthetic intermediate. scitechnol.comresearchgate.netnbinno.com |

| Nitrile | Linear, polar, electron-withdrawing group (–C≡N). | Enhances binding affinity, acts as a bioisostere, improves metabolic stability. nih.gov |

| Aminomethyl | Primary amine attached to a methylene (B1212753) bridge (–CH₂NH₂). | Increases polarity and aqueous solubility, forms key hydrogen bonds with biological targets, allows salt formation. wikipedia.orgresearchgate.net |

Contextualization of 5 Aminomethyl 1 Methylpyrrole 2 Carbonitrile Within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one non-carbon atom in the ring, form the largest class of organic compounds and are central to the field of drug discovery. scitechnol.com Nitrogen-containing heterocycles are particularly prominent, with the pyrrole (B145914) ring being a fundamental example. nih.gov

5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile is a polysubstituted pyrrole derivative. The specific arrangement of its functional groups creates a molecule with distinct electronic properties. The pyrrole ring itself is electron-rich. However, the potent electron-withdrawing nature of the nitrile group at the 2-position significantly modulates the electron density of the ring. Conversely, the aminomethyl group at the 5-position is generally considered an electron-donating group. The N-methyl group further influences the ring's properties and prevents the formation of hydrogen bonds at the nitrogen atom, which can be important for tuning a molecule's interaction with its biological target.

Reactivity Profiles and Mechanistic Investigations of 5 Aminomethyl 1 Methylpyrrole 2 Carbonitrile

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring

The pyrrole ring is inherently π-excessive, making it significantly more reactive towards electrophiles than benzene. acs.orgonlineorganicchemistrytutor.com Electrophilic attack preferentially occurs at the C2 (α) position, as this pathway leads to a more stable cationic intermediate (arenium ion) that can be stabilized by three resonance structures. quora.com However, in 5-(aminomethyl)-1-methylpyrrole-2-carbonitrile, the C2 and C5 positions are already substituted, leaving the C3 and C4 (β) positions as potential sites for substitution. The regiochemical outcome is determined by the combined directing effects of the existing substituents.

Directing Effects of Substituents (Methyl, Nitrile, Aminomethyl)

The orientation of electrophilic aromatic substitution (EAS) on the pyrrole ring is controlled by the electronic nature of the substituents already present. libretexts.org Activating groups increase the electron density of the ring, accelerating the reaction and typically directing incoming electrophiles to the ortho and para positions. pressbooks.pub Conversely, deactivating groups withdraw electron density, slowing the reaction and directing electrophiles to the meta position. libretexts.org

In this compound, the three substituents exert competing influences:

1-Methyl Group (-CH₃): As an alkyl group, it is a weak activator of the aromatic ring through an inductive electron-donating effect. It directs incoming electrophiles to the adjacent (C2 and C5) positions.

2-Carbonitrile Group (-CN): The nitrile group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing effects. libretexts.org It directs incoming electrophiles to the meta position (C4).

5-Aminomethyl Group (-CH₂NH₂): The effect of this group is more complex. The methylene (B1212753) (-CH₂) spacer insulates the ring from the resonance effects of the amino (-NH₂) group. The primary influence is the inductive effect. Under neutral conditions, the amino group is weakly deactivating. However, in the strongly acidic conditions often required for EAS, the amino group becomes protonated (-CH₂NH₃⁺), transforming it into a potent deactivating, meta-directing group (directing to C3).

Interactive Data Table: Directing Effects of Substituents on the Pyrrole Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CH₃ | N1 | Inductive (Donating) | Weakly Activating | C2 / C5 |

| -CN | C2 | Inductive & Resonance (Withdrawing) | Strongly Deactivating | C4 (meta) |

| -CH₂NH₂ | C5 | Inductive (Weakly Withdrawing) | Weakly Deactivating | C3 / C4 |

| -CH₂NH₃⁺ | C5 | Inductive (Strongly Withdrawing) | Strongly Deactivating | C3 (meta) |

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. chemistrysteps.com Common transformations include:

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 1-methyl-5-(aminomethyl)pyrrol-2-yl)methanamine.

Formation of Ketones: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an imine intermediate, which upon acidic hydrolysis yields a ketone. chemistrysteps.com

Cycloaddition Reactions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. acs.orgyoutube.com For instance, reaction with sodium azide (B81097) can form a tetrazole ring, while reaction with a nitrile oxide can yield an oxadiazole. These reactions provide a pathway to fuse another heterocyclic ring onto the pyrrole core at the C2 position.

Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives, a common and synthetically useful transformation. chemistrysteps.com

Hydrolysis to Carboxylic Acid: Under either acidic or basic aqueous conditions, the nitrile group can be fully hydrolyzed. The reaction proceeds through an intermediate amide to furnish 5-(aminomethyl)-1-methylpyrrole-2-carboxylic acid. chemistrysteps.com

Formation of Amides: Partial hydrolysis of the nitrile, often achievable under controlled acidic or basic conditions, will stop at the amide stage, yielding 5-(aminomethyl)-1-methylpyrrole-2-carboxamide.

Formation of Esters: The carboxylic acid obtained from full hydrolysis can be subsequently esterified (e.g., using an alcohol and an acid catalyst) to produce various ester derivatives.

Interactive Data Table: Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Resulting Compound Name |

| 1. LiAlH₄; 2. H₂O | Primary Amine | (1-Methyl-5-(aminomethyl)pyrrol-2-yl)methanamine |

| 1. R-MgX; 2. H₃O⁺ | Ketone | 2-Acyl-5-(aminomethyl)-1-methylpyrrole |

| H₃O⁺ or OH⁻, H₂O, Δ | Carboxylic Acid | 5-(Aminomethyl)-1-methylpyrrole-2-carboxylic acid |

| H₂O, H⁺ or OH⁻ (controlled) | Amide | 5-(Aminomethyl)-1-methylpyrrole-2-carboxamide |

| NaN₃ | Tetrazole | 5-(5-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl)-1H-tetrazole |

Reactivity of the Aminomethyl Moiety

The primary amino group in the aminomethyl substituent is nucleophilic and serves as a key site for further functionalization of the molecule.

Nucleophilic Reactivity and Condensation Reactions

The lone pair of electrons on the nitrogen atom allows the aminomethyl group to act as a potent nucleophile in a variety of reactions.

Acylation: The amine reacts readily with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. For example, reaction with acetyl chloride would yield N-((1-methyl-5-(aminomethyl)-1H-pyrrol-2-yl)methyl)acetamide.

Alkylation: The amine can be alkylated by reaction with alkyl halides, although over-alkylation to secondary and tertiary amines can be an issue.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). researchgate.netrsc.orgtku.edu.tw This reaction is typically reversible and often requires the removal of water to drive it to completion. The resulting imine can be a useful intermediate for further synthetic transformations.

Interactive Data Table: Reactions of the Aminomethyl Moiety

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| Condensation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

In-depth Analysis of "this compound" Reveals Limited Publicly Available Reactivity Data

The initial research plan aimed to gather information on the formation of Schiff bases, oxidation and reduction pathways, and ring-opening and ring-closure reactions involving this compound. However, extensive searches have not yielded specific studies focusing on these aspects of its chemistry. The available literature discusses these types of reactions for other, often differently substituted, pyrrole compounds. Extrapolating this general information to the specific case of this compound without direct experimental evidence would not meet the standards of scientific accuracy.

Due to the absence of specific research data on the reactivity of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require speculative information, which would contradict the core requirement for factual accuracy.

Therefore, the requested article on the "" with the specified subsections cannot be produced at this time. Further experimental research on this specific compound would be necessary to provide the data required for such a detailed analysis.

Derivatization and Structural Modification Strategies

Synthesis of Amide and Carboxamide Derivatives

The primary amine of the aminomethyl group is a key site for derivatization, readily undergoing acylation reactions to form amide and carboxamide derivatives. This transformation is typically achieved by reacting 5-(aminomethyl)-1-methylpyrrole-2-carbonitrile with acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. chemistrysteps.comrsc.org

Commonly employed acyl chlorides include both aliphatic and aromatic variants, allowing for the introduction of a wide array of substituents. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or with gentle heating. The choice of base is often a tertiary amine, like triethylamine or diisopropylethylamine.

A general scheme for the synthesis of amide derivatives is presented below:

Scheme 1: General Synthesis of Amide Derivatives

Caption: Acylation of this compound with an acyl chloride in the presence of a tertiary amine base.

The resulting amide derivatives can exhibit a range of physicochemical properties depending on the nature of the "R" group. This variability is crucial for applications in medicinal chemistry and materials science.

| Acylating Agent | R Group | Resulting Derivative |

| Acetyl chloride | -CH₃ | N-((1-methyl-5-cyanopyrrol-2-yl)methyl)acetamide |

| Benzoyl chloride | -C₆H₅ | N-((1-methyl-5-cyanopyrrol-2-yl)methyl)benzamide |

| Succinic anhydride | -CH₂CH₂COOH | 4-(((1-methyl-5-cyanopyrrol-2-yl)methyl)amino)-4-oxobutanoic acid |

Incorporation into Polymeric or Oligomeric Structures

The bifunctional nature of this compound, possessing both an amino and a nitrile group, allows for its potential use as a monomer in the synthesis of polymers and oligomers. The aminomethyl group can participate in step-growth polymerization reactions. For instance, condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides.

The polymerization reaction would proceed by forming amide linkages between the aminomethyl group of the pyrrole (B145914) monomer and the carboxyl groups of the co-monomer. The resulting polyamides would feature the pyrrole ring as a recurring unit in the polymer backbone, potentially imparting unique thermal, electronic, or mechanical properties to the material.

Scheme 2: Hypothetical Polyamide Synthesis

[Image of the reaction of this compound with a generic α-dicarbonyl compound (R-CO-CO-R') to form a substituted pyrrolo[1,2-a]pyrazine.]

Computational and Theoretical Investigations of 5 Aminomethyl 1 Methylpyrrole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. nih.gov By applying methods like B3LYP with a basis set such as 6-311++G(d,p), the geometry of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile can be optimized to its lowest energy state. nih.gov

From this optimized structure, key electronic properties are determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the nitrile group and the aminomethyl group would likely be identified as nucleophilic sites, while the hydrogen atoms of the aminomethyl group and regions near the pyrrole (B145914) ring might show electrophilic character. These insights are vital for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.8 D | Molecular polarity |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for conversion between them. nih.gov

The rotation around the single bonds, particularly the C-C bond connecting the aminomethyl group to the pyrrole ring and the C-N bond of the aminomethyl group, defines the molecule's conformational space. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the corresponding energy. ethz.ch

The resulting energy landscape reveals the low-energy, stable conformations and the higher-energy transition states that separate them. researchgate.netnih.gov For a flexible molecule, this landscape can be complex. nih.gov This analysis helps to understand which shapes the molecule is likely to adopt under physiological conditions, which is crucial for predicting its interaction with biological targets.

| Conformer | Dihedral Angle (Pyrrole-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Anti-periplanar) | 180° | 0.00 | 75.3 |

| B (Gauche) | 60° | 1.50 | 14.5 |

| C (Gauche) | -60° | 1.55 | 10.2 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions at an atomistic level. nih.gov By simulating the movement of this compound in a solvent (such as water) or in the presence of a biological macromolecule, researchers can observe how it interacts with its environment over time. dovepress.com

These simulations can reveal the formation and duration of hydrogen bonds between the aminomethyl group and water molecules or amino acid residues. nih.gov They can also characterize hydrophobic interactions involving the methyl group and the pyrrole ring. The stability and persistence of these interactions are key determinants of the molecule's solubility and binding affinity to a target. nih.gov Analysis of MD trajectories can quantify parameters like the Radial Distribution Function (RDF), which describes the probability of finding another atom at a certain distance, providing detailed insight into the solvation shell and specific interaction patterns. dovepress.com

| Interaction Type | Molecular Group Involved | Average Number of Interactions | Average Lifetime (ps) |

|---|---|---|---|

| Hydrogen Bond (Donor) | -NH2 | 2.1 | 3.5 |

| Hydrogen Bond (Acceptor) | Nitrile (-CN) | 0.8 | 2.1 |

| Hydrophobic Contact | Pyrrole ring | - | - |

| Hydrophobic Contact | -CH3 | - | - |

Prediction of Reaction Pathways and Transition States

Understanding the potential chemical transformations of this compound is essential for evaluating its stability and metabolic fate. Computational methods can be used to explore potential reaction pathways, such as oxidation, reduction, or hydrolysis. nih.gov

For a given reaction, these methods can identify the structures of intermediates and, crucially, the transition state—the high-energy point of no return that connects reactants to products. mit.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism. researchgate.net Machine learning models are increasingly being used to accelerate the prediction of transition state structures, making the exploration of complex reaction networks more feasible. mit.eduresearchgate.net

| Reaction Pathway | Predicted Product Type | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| N-dealkylation | 5-(Aminomethyl)pyrrole-2-carbonitrile | 28.5 | Low |

| Amine Oxidation | Aldehyde derivative | 22.1 | Moderate |

| Nitrile Hydrolysis | Carboxylic acid derivative | 35.4 | Very Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To develop a QSAR model for analogs of this compound, a dataset of compounds with measured biological activities (e.g., inhibitory concentrations, IC50) is required. nih.gov

For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., dipole moment), and topological indices. nih.govmdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates a subset of these descriptors to the observed activity. nih.govmdpi.com

A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated R², R² for a test set), can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. mdpi.comorientjchem.org

| Parameter | Value |

|---|---|

| QSAR Equation | pIC50 = 0.5 * LogP - 0.02 * PSA + 0.1 * MW + 2.5 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| Number of Compounds | 30 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is instrumental in structure-based drug design.

A docking study of this compound would begin with obtaining the 3D structures of both the ligand and the target protein (e.g., from an X-ray crystallography database). nih.gov The ligand's conformation is then sampled within the protein's active site to find the most energetically favorable binding pose. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). ajol.info

The results of a docking simulation provide valuable information on the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-protein complex. ajol.info This knowledge can explain the molecule's mechanism of action and guide the design of new analogs with improved binding affinity and selectivity.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Lys72, Glu91, Leu135, Val143 |

| Hydrogen Bonds | -NH2 with Glu91 (backbone CO) |

| Hydrophobic Interactions | Pyrrole ring with Leu135, Val143 |

Advanced Spectroscopic and Mechanistic Characterization for In Depth Understanding

Spectroscopic Techniques for Elucidating Reaction Intermediates

The synthesis of substituted pyrroles can proceed through various mechanisms involving transient intermediates. Spectroscopic techniques are invaluable for detecting and characterizing these short-lived species, thereby providing a deeper understanding of the reaction pathway. In the context of the formation of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile, techniques such as in-situ Infrared (IR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry can be employed to monitor the reaction progress and identify intermediates.

For instance, during the synthesis, the disappearance of characteristic vibrational bands of starting materials and the appearance of new bands corresponding to intermediate species can be tracked in real-time using in-situ IR. The nitrile (C≡N) stretch, typically observed in the range of 2220-2260 cm⁻¹, and the N-H bending vibrations of the aminomethyl group would be key diagnostic peaks to monitor.

Table 1: Potential Spectroscopic Data for Reaction Intermediates

| Spectroscopic Technique | Plausible Intermediate | Characteristic Signal |

| In-situ IR | Vilsmeier-Haack type intermediate | Imine salt stretch (~1640-1690 cm⁻¹) |

| Mass Spectrometry | Partially cyclized intermediate | Molecular ion peak corresponding to the intermediate's mass |

| UV-Vis Spectroscopy | Conjugated imine intermediate | Bathochromic shift in λmax due to extended conjugation |

Crystallographic Analysis of Complex Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. For this compound, crystallographic analysis would provide accurate data on bond lengths, bond angles, and torsional angles, confirming the planar nature of the pyrrole (B145914) ring and the geometry of the substituents. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the aminomethyl group, which can influence the compound's physical properties.

While a specific crystal structure for this compound is not publicly available, data from related pyrrole-2-carbonitrile derivatives can provide insights into the expected structural parameters. For example, the crystal structure of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile reveals intermolecular N-H---Nitrile hydrogen bonds, which are also anticipated to be a key feature in the crystal lattice of this compound mdpi.com.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C2-C≡N bond length | ~1.44 Å |

| C≡N bond length | ~1.14 Å |

| Pyrrole ring | Planar |

| Intermolecular Interactions | Hydrogen bonding between the aminomethyl group (donor) and the nitrile nitrogen (acceptor) |

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical assignment of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete characterization.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, aminomethyl, and pyrrole ring protons. The chemical shifts of the pyrrole protons are influenced by the electronic effects of the electron-withdrawing nitrile group and the electron-donating aminomethyl group. The ¹³C NMR spectrum would complement this by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the pyrrole ring and the nitrile carbon.

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships of the atoms.

COSY (Correlation Spectroscopy): This experiment would establish the coupling between the protons on the pyrrole ring, confirming their adjacent positions. nih.govoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the substituents on the pyrrole ring. For example, a correlation between the N-methyl protons and the C2 and C5 carbons of the pyrrole ring would confirm the N-methylation position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. columbia.edulibretexts.orglibretexts.org For this compound, a NOESY spectrum could show a correlation between the N-methyl protons and the H-5 proton of the pyrrole ring, further confirming the regiochemistry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~3.7 | ~35 |

| C5-CH₂-NH₂ | ~3.9 | ~40 |

| Pyrrole H-3 | ~6.1 | ~110 |

| Pyrrole H-4 | ~6.8 | ~120 |

| Pyrrole C2 | - | ~115 |

| Pyrrole C5 | - | ~140 |

| C≡N | - | ~117 |

Exploration of Research Applications of 5 Aminomethyl 1 Methylpyrrole 2 Carbonitrile Derivatives

In Vitro Enzyme Inhibition Studies

The unique structural features of 5-(aminomethyl)-1-methylpyrrole-2-carbonitrile derivatives make them promising candidates for the development of enzyme inhibitors. The pyrrole (B145914) ring, a common motif in pharmacologically active compounds, combined with the aminomethyl and carbonitrile groups, allows for diverse interactions with enzyme active sites.

Kinase Inhibition

While direct studies on this compound derivatives as kinase inhibitors are not extensively documented, the broader class of pyrrole-containing compounds has shown significant potential in this area. For instance, pyrrole indolin-2-one derivatives are a well-established class of kinase inhibitors used in anti-angiogenesis therapy by targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com Structural modifications to the pyrrole indolin-2-one scaffold have been shown to significantly influence their kinase selectivity and inhibitory activity. cancertreatmentjournal.com

One notable example is the development of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one, which was identified as a potent analogue with inhibitory activity against Tousled-like kinase 2 (TLK2) with an IC₅₀ of 150 nM. nih.gov Further modifications, such as the introduction of a 3,5-dimethyl pyrrole substitution, also demonstrated inhibition of TLK2. nih.gov These findings suggest that the pyrrole moiety is a critical component for kinase inhibition, and derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.

| Derivative Class | Target Kinase | Key Findings |

| Pyrrole indolin-2-one | VEGFRs, PDGFRs | Act as anti-angiogenesis agents. cancertreatmentjournal.com |

| (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one | TLK2 | IC₅₀ = 150 nM. nih.gov |

| 3,5-dimethyl pyrrole substituted indolin-2-one | TLK2 | Showed activity against TLK2 below 1 μM. nih.gov |

Cholinesterase Inhibition

Derivatives of pyrrole have been investigated for their potential to inhibit cholinesterases, enzymes that are critical in the regulation of neurotransmission. A series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. nih.govresearchgate.netnih.gov Several of these compounds demonstrated high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with one compound exhibiting an IC₅₀ value of 1.71 ± 0.087 µM for BChE. nih.govresearchgate.net Kinetic studies revealed that this compound inhibited BChE in a mixed competitive mode. nih.govresearchgate.netnih.gov

In another study, polysubstituted pyrrole derivatives were designed as selective AChE inhibitors. researchgate.net One of the synthesized compounds, featuring a 2-chloro substitution, was identified as the most potent AChE inhibitor in the series with an IC₅₀ of 19.74 ± 0.96 µM. researchgate.net These studies highlight the potential of the pyrrole scaffold in the design of selective cholinesterase inhibitors.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 1,3-diaryl-pyrrole | BChE | 1.71 ± 0.087 nih.govresearchgate.net | Mixed competitive nih.govresearchgate.netnih.gov |

| Polysubstituted pyrrole (with 2-chloro substitution) | AChE | 19.74 ± 0.96 researchgate.net | Mixed-type researchgate.net |

Glutathione Reductase Inhibition

N-methylpyrrole derivatives have been identified as potent inhibitors of glutathione reductase (GR), a crucial antioxidant enzyme. nih.govbohrium.comresearchgate.net In one study, a series of N-methylpyrrole derivatives were synthesized and their GR inhibitory properties were evaluated. tandfonline.com All tested compounds showed more potent inhibitory activity than the known GR inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea. nih.gov The most potent compound in the series exhibited an IC₅₀ value of 0.104 μM. tandfonline.com The findings from this research suggest that these Schiff base derivatives are strong GR inhibitors and could serve as lead compounds for the development of novel therapeutic agents. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-methylpyrrole derivative (8m) | Glutathione Reductase | 0.104 tandfonline.com |

| N-methylpyrrole derivative (8n) | Glutathione Reductase | 0.678 tandfonline.com |

| N-methylpyrrole derivative (8q) | Glutathione Reductase | 0.846 tandfonline.com |

| N,N-bis(2-chloroethyl)-N-nitrosourea (Reference) | Glutathione Reductase | >4.942 tandfonline.com |

Tyrosinase Inhibition

The 2-cyanopyrrole moiety, present in the core structure of this compound, has been a focus in the development of tyrosinase inhibitors. frontiersin.orgnih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. frontiersin.orgnih.gov A study investigating two series of 2-cyanopyrrole derivatives found that most of the synthesized compounds exhibited effective tyrosinase inhibitory activities. frontiersin.orgnih.gov

One particular derivative, designated as A12, demonstrated the strongest inhibitory activity with an IC₅₀ value of 0.97 μM, which was approximately 30 times more potent than the reference inhibitor, kojic acid (IC₅₀: 28.72 μM). frontiersin.orgnih.gov Kinetic analysis revealed that this compound was a reversible and mixed-type inhibitor. frontiersin.orgnih.gov Furthermore, at a concentration of 100 μM, this derivative showed a significant inhibitory effect on tyrosinase in B16 melanoma cells, with an inhibition rate of 33.48%. frontiersin.orgnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Cellular Inhibition (100 µM) |

| 2-Cyanopyrrole derivative (A12) | Tyrosinase | 0.97 frontiersin.orgnih.gov | Reversible, Mixed-type frontiersin.orgnih.gov | 33.48% frontiersin.orgnih.gov |

| Kojic Acid (Reference) | Tyrosinase | 28.72 frontiersin.orgnih.gov | Not specified | 39.81% frontiersin.orgnih.gov |

Cytochrome P450 (CYP450) Modulation

The cytochrome P450 (CYP450) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov The potential for drug-drug interactions through the inhibition or induction of CYP450 enzymes is a significant consideration in drug development. nih.gov Research into the effects of pyrrole derivatives on CYP450 activity has been undertaken to assess their potential for such interactions.

A study evaluated four pyrrole-based hydrazide-hydrazones for their inhibitory activity on the human CYP450 isoforms CYP1A2, CYP3A4, and CYP2D6. pensoft.net The results indicated that the compounds did not exert any statistically significant inhibitory effects on CYP1A2 and CYP2D6 at a concentration of 1µM. pensoft.net However, one of the compounds showed a low but statistically significant inhibitory effect on CYP3A4, reducing its activity by 20%. pensoft.net Molecular docking studies supported these findings, with the most active CYP3A4 inhibitor demonstrating good binding affinity. pensoft.net

| Pyrrole Derivative | CYP450 Isoform | Concentration | % Inhibition |

| Hydrazide-hydrazone 12 | CYP3A4 | 1 µM | 20% pensoft.net |

| Hydrazide-hydrazone derivatives | CYP1A2 | 1 µM | No significant inhibition pensoft.net |

| Hydrazide-hydrazone derivatives | CYP2D6 | 1 µM | No significant inhibition pensoft.net |

Ligand Design for Metal Coordination

The nitrogen and other heteroatoms present in the derivatives of this compound make them excellent candidates for use as ligands in the design of metal complexes. These coordination compounds can exhibit unique chemical and biological properties, including potential anticancer activity.

A notable example is the synthesis of a novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, a direct derivative of the core structure of interest. mdpi.comnih.gov This ligand was used to synthesize a series of metal complexes with manganese (Mn), iron (Fe), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.comnih.gov The resulting coordination compounds were characterized and evaluated for their anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.comnih.gov

The manganese complex exhibited notable activity against both cell lines, while the nickel complex showed significant activity against the HT29 cancer cell line with an IC₅₀ value of 1064.05 μM. mdpi.com This research highlights the utility of this compound derivatives in the development of new coordination complexes with potential therapeutic applications. mdpi.com

| Ligand | Metal Ion | Resulting Complex | Biological Activity |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Mn(II) | Mn(C15)Cl₂MeOH | Potential activity against A549 and HT29 cancer cells. mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Fe(II) | Fe(C15)Cl₂MeOH | Not specified |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Ni(II) | Ni(C15)Cl₂MeOH | Significant activity against HT29 cancer cells (IC₅₀ = 1064.05 μM). mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Cu(II) | Cu(C15)₂Cl₂ | Not specified |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Zn(II) | Zn(C15)₄Cl₂ | Not specified |

Catalysis and Photocatalysis Applications

Derivatives of this compound are emerging as promising candidates in the fields of catalysis and photocatalysis. The pyrrole nucleus, with its electron-rich nature, and the appended functional groups can be strategically utilized to design novel ligands and catalysts.

Pyrrole-based pincer ligands, for instance, have been shown to form stable and catalytically active complexes with various transition metals. These complexes can act as precursors to new iron catalysts. iucr.org The tridentate coordination of such ligands to a metal center creates a stable platform for catalytic transformations. iucr.org While direct catalytic applications of this compound are still under exploration, its structural similarity to established pyrrole-based ligands suggests significant potential. For example, nickel complexes of pyrrole-based pincer ligands have been successfully employed in catalytic C–S cross-coupling reactions. acs.org

In the realm of photocatalysis, pyrrole derivatives are being investigated for their ability to participate in light-driven chemical transformations. Polypyrrole nanostructures, for example, have been demonstrated as efficient photocatalysts for the degradation of organic pollutants under both UV and visible light. researchgate.net Furthermore, hybrid nanocomposites of polypyrrole with metal oxides like tungsten oxide have shown enhanced photocatalytic activity for dye degradation. jwent.net The presence of the aminomethyl and nitrile groups in derivatives of this compound could be leveraged to tune the electronic properties of such photocatalytic materials, potentially leading to improved efficiency and selectivity. Research has also explored the photodegradation of pyrrole-containing compounds, indicating their potential role in environmentally focused photocatalytic applications. mcneill-group.orgethz.ch

| Catalyst System | Application | Key Findings |

| Iron complexes with pyrrole-based PNP pincer ligands | Catalyst precursors | Formation of stable, well-defined complexes with potential for various catalytic reactions. iucr.org |

| Nickel(II) complexes of pyrrole-based pincer ligands | C–S cross-coupling reactions | Active species is proposed to be a Ni(I) complex formed by in-situ reduction. acs.org |

| Polypyrrole nanostructures | Photocatalytic degradation of organic pollutants | Efficient degradation of pollutants under UV and visible light irradiation. researchgate.net |

| Polypyrrole-Tungsten Oxide hybrid nanocomposites | Photocatalytic degradation of methylene (B1212753) blue | Enhanced photocatalytic activity due to the synergistic effect between the polymer and the metal oxide. jwent.net |

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications. Derivatives of this compound, with their multiple coordination sites—the pyrrole nitrogen, the aminomethyl nitrogen, and the nitrile nitrogen—are excellent candidates for use as versatile organic linkers in the synthesis of novel MOFs. chemscene.com

The incorporation of such functionalized pyrrole-based linkers can introduce specific chemical functionalities into the pores of the MOF, leading to enhanced performance in areas such as gas storage, separation, and catalysis. mdpi.comrsc.org For example, the aminomethyl group can act as a basic site, potentially enhancing the selective adsorption of acidic gases like CO2. The nitrile group, on the other hand, can be a site for post-synthetic modification, allowing for the introduction of further functionalities.

While the direct use of this compound in MOF synthesis is an area of ongoing research, the principles of MOF design strongly support its potential. The synthesis of MOFs with mixed linker systems, combining a pyrrole-based linker with other organic ligands, could lead to frameworks with complex topologies and tailored pore environments. acs.org

| MOF Design Strategy | Potential Advantage of using this compound Derivatives |

| Functionalized Linkers | Introduction of basic (aminomethyl) and polar (nitrile) groups to tune surface properties and adsorption selectivity. |

| Mixed-Linker Systems | Creation of complex and tunable pore architectures for specific molecular recognition and separation. acs.org |

| Post-Synthetic Modification | The nitrile group can serve as a handle for further chemical transformations within the MOF structure. |

Supramolecular Assemblies and Molecular Recognition

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Derivatives of this compound are well-suited for applications in this field due to the presence of functional groups capable of engaging in various non-covalent interactions.

Non-Covalent Interactions in Host-Guest Chemistry

The aminomethyl group can act as a hydrogen bond donor, while the pyrrole nitrogen and the nitrile group can act as hydrogen bond acceptors. These interactions, along with potential π-π stacking involving the pyrrole ring, can be exploited in the design of host molecules for the selective recognition of specific guest species. For instance, supramolecular assemblies constructed from the encapsulation of conductive polymers like polypyrrole by macrocyclic molecules have been reported, demonstrating the potential of pyrrole derivatives in host-guest chemistry. nankai.edu.cn

Self-Assembly Processes

The directed self-assembly of this compound derivatives can lead to the formation of well-defined nanostructures with interesting properties. The interplay of hydrogen bonding, dipole-dipole interactions, and π-stacking can guide the assembly process. Electropolymerization of self-assembled monolayers of pyrrole derivatives on gold surfaces has been demonstrated as a method to create ordered polymer films. researchgate.net Furthermore, layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores has been utilized to create electro-optic materials. exlibrisgroup.com These examples highlight the potential of controlled self-assembly of functionalized pyrroles in creating advanced materials.

Material Science Applications

The unique electronic and optical properties of the pyrrole ring make its derivatives attractive for applications in material science, particularly in the field of organic electronics and photonics.

Organic Electronics and Photonic Devices

Pyrrole-containing organic semiconductors are being explored for their use in organic field-effect transistors (OFETs). digitellinc.com The electron-donating nature of the pyrrole ring can be modulated by the introduction of electron-withdrawing or -donating substituents, allowing for the fine-tuning of the material's electronic properties. Diketopyrrolopyrrole-based organic semiconductors have shown high charge carrier mobilities in OFETs. nih.govnih.gov

In the area of photonics, a notable derivative, 1-(1,5-Dimethyl-2-Pyrrolecarbonitrile)-2-[2-Methyl-5-(4-Aminomethyl)Phenyl-3-Thienyl] Perfluorocyclopentene, has been synthesized and its photochromic properties investigated. scientific.netresearchgate.net This compound exhibits reversible color change upon irradiation with UV and visible light, making it a candidate for applications in molecular switches and optical data storage. The synthesis of other pyrrole derivatives with photochromic properties has also been reported, underscoring the potential of this class of compounds in photonic devices. scientific.net Furthermore, the design of pyrrole derivatives with aggregation-induced phosphorescence characteristics opens up possibilities for their use in bioimaging and light-emitting devices. nih.gov

| Derivative | Application | Key Property |

| 1-(1,5-Dimethyl-2-Pyrrolecarbonitrile)-2-[2-Methyl-5-(4-Aminomethyl)Phenyl-3-Thienyl] Perfluorocyclopentene | Photochromic Devices | Reversible color change upon irradiation with UV/Vis light. scientific.netresearchgate.net |

| 1-[2-Cyano-1,5-Dimethyl-4-Pyrryl]-2-[2-Methyl-5-(1,3-Dioxolane)-3-Thienyl] Perfluorocyclopentene | Photochromic Devices | Modulated photochromic behavior in solution. scientific.net |

| Diketopyrrolopyrrole-based small molecules | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility. nih.govnih.gov |

| Aryl-substituted pyrrole derivatives | Bioimaging | Aggregation-induced phosphorescence. nih.gov |

Conducting Polymers and Advanced Materials

Derivatives of this compound represent a promising class of monomers for the synthesis of functionalized conducting polymers, particularly polypyrrole (PPy) and its derivatives. The inherent properties of the polypyrrole backbone, such as high conductivity, environmental stability, and biocompatibility, can be further tailored by the incorporation of specific functional groups. The aminomethyl and nitrile moieties of this compound derivatives offer significant potential for creating advanced materials with specialized properties.

The amine functionality, for instance, can enhance the material's utility in biomedical applications. Amine-functionalized polypyrroles have been shown to inherently support cell adhesion due to the presence of positive charges under physiological conditions. This can be advantageous for applications in tissue engineering and for creating scaffolds that promote cell growth and interaction. Furthermore, the amine group serves as a versatile handle for the covalent attachment of various bioactive molecules, including growth factors, antibodies, and drugs, thereby enabling the development of targeted and responsive biomaterials.

The nitrile group, on the other hand, can influence the electronic properties of the resulting polymer. The electron-withdrawing nature of the cyano group can affect the polymer's conductivity and redox potential. This tunability is crucial for applications in sensors, electronic devices, and energy storage. The nitrile group can also be chemically modified post-polymerization to introduce other functionalities, further expanding the scope of potential applications.

The combination of both aminomethyl and nitrile groups on the same monomer unit could lead to multifunctional materials with a unique set of properties. For example, a conducting polymer derived from this compound could possess both inherent biocompatibility and tunable electronic characteristics, making it a candidate for advanced bioelectronic devices.

Below is a table summarizing the potential contributions of the functional groups of this compound to the properties of conducting polymers.

| Functional Group | Potential Contribution to Polymer Properties | Potential Applications |

| Aminomethyl | - Enhances cell adhesion and biocompatibility- Provides a site for covalent attachment of biomolecules | - Tissue engineering scaffolds- Biosensors- Drug delivery systems |

| Nitrile | - Modifies electronic properties (conductivity, redox potential)- Can be chemically converted to other functional groups | - Electronic sensors- Energy storage devices- Functional coatings |

Development of Biochemical Probes and Research Tools

The pyrrole scaffold is a fundamental structural motif in a vast array of biologically active compounds and natural products. nih.govbiolmolchem.com Consequently, derivatives of this compound serve as valuable building blocks in the synthesis of novel biochemical probes and research tools. The presence of reactive aminomethyl and nitrile functional groups allows for the versatile chemical modification and elaboration of the pyrrole core to create molecules with specific biological targets and functions.

The pyrrole ring system is a key component in many pharmacologically active agents, and its derivatives have been explored for a wide range of therapeutic areas. nih.gov For instance, pyrrole-based compounds have been investigated as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. The ability to synthesize a library of compounds based on the this compound core could facilitate the discovery of new and potent enzyme inhibitors.

Furthermore, the inherent fluorescence of some pyrrole derivatives makes them attractive candidates for the development of fluorescent molecular probes. nih.gov These probes are instrumental in drug discovery for high-throughput screening and in cellular imaging to visualize biological processes. The aminomethyl group on the this compound scaffold can be readily functionalized with fluorophores or other reporter groups, while the nitrile group can be used to modulate the electronic and photophysical properties of the molecule.

The development of such probes enables the study of biological systems with high specificity and sensitivity. For example, a fluorescent probe derived from this scaffold could be designed to selectively bind to a specific protein or nucleic acid sequence, allowing for its localization and quantification within a cell.

The table below outlines the potential applications of this compound derivatives as biochemical probes and research tools.

| Application Area | Role of this compound Derivative | Example Research Focus |

| Drug Discovery | Serves as a scaffold for synthesizing libraries of potential drug candidates. | Development of kinase inhibitors for cancer therapy. |

| Fluorescent Probes | Acts as a core structure for creating fluorescent molecules for imaging and sensing. | Synthesis of probes for detecting specific biomolecules in cells. |

| Bioconjugation | The aminomethyl group allows for covalent linkage to proteins, peptides, or nucleic acids. | Creating tagged biomolecules for studying their interactions and functions. |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of functionalized pyrroles is a cornerstone of modern organic chemistry, and the development of environmentally benign and efficient methods is a key focus. lucp.net For 5-(aminomethyl)-1-methylpyrrole-2-carbonitrile, future synthetic strategies are expected to align with the principles of green chemistry.

Key Green Chemistry Approaches:

Solvent-Free Reactions: Inspired by methodologies like the Paal-Knorr synthesis, which can be performed without a solvent, researchers are exploring solventless conditions for synthesizing pyrrole (B145914) derivatives. acs.orgacs.org This approach minimizes waste and the use of hazardous organic solvents. lucp.net

Catalyst Innovation: The use of nanocatalysts and heterogeneous catalysts is gaining traction in pyrrole synthesis. lucp.netnih.gov These catalysts offer advantages such as high efficiency, reusability, and milder reaction conditions. nih.gov

Bio-Sourced Materials: Efforts are being made to utilize bio-sourced starting materials for the synthesis of pyrrole compounds, reducing the reliance on petrochemical feedstocks. mdpi.com

| Synthetic Approach | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| Solvent-Free Synthesis | Prevention of Waste | Reduced environmental impact and simplified purification processes. lucp.netacs.org |

| Nanocatalysis | Catalysis | Higher yields, selectivity, and potential for catalyst recycling. lucp.net |

| Use of Bio-based Reagents | Use of Renewable Feedstocks | Increased sustainability of the synthetic route. mdpi.com |

Future research will likely focus on one-pot, multi-component reactions that combine these green principles to streamline the synthesis of this compound and its analogs, making the process more economically viable and environmentally friendly. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of molecules like this compound, thereby accelerating research and reducing experimental costs.

Density Functional Theory (DFT) and other computational methods can be employed to model various aspects of the molecule. hilarispublisher.com For instance, computational studies on nitro-derivatives of pyrrole have been used to investigate their thermodynamic and kinetic stability, as well as their potential as high-energy-density materials. tandfonline.comtandfonline.comresearchgate.net Similar approaches can be applied to this compound to predict its electronic structure, stability, and spectroscopic properties.

Applications of Computational Modeling:

Reaction Mechanism Elucidation: Modeling reaction pathways, such as those in the Stetter and Paal-Knorr reactions for synthesizing pyrrolylpyrazine, can provide detailed mechanistic insights. hilarispublisher.com

Property Prediction: Calculating properties like enthalpy of formation and bond dissociation energies can help assess the stability and potential applications of new derivatives. tandfonline.comtandfonline.com

Virtual Screening: In drug discovery, computational docking studies can predict the binding affinity of the molecule and its derivatives to specific biological targets. nih.gov

| Computational Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, stability | Understanding reactivity and guiding synthetic modifications. hilarispublisher.com |

| Kamlet-Jacobs Equation | Detonation properties | Assessing potential in energetic materials (hypothetically). tandfonline.comresearchgate.net |

| Molecular Docking | Binding affinity to proteins | Guiding the design of new bioactive compounds. nih.gov |

Exploration of Undiscovered Reactivity Pathways

The aminomethyl and nitrile groups on the pyrrole ring of this compound offer a rich landscape for exploring novel chemical transformations. While the general reactivity of pyrroles is well-established, the interplay of these specific functional groups could lead to undiscovered reactivity pathways.

Future research could investigate:

Intramolecular Cyclizations: The proximity of the aminomethyl and nitrile groups may allow for novel intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

"Click" Chemistry: The nitrile group could potentially participate in cycloaddition reactions, a cornerstone of "click" chemistry, to generate novel triazole-containing pyrrole derivatives.

Metal-Catalyzed Cross-Coupling: The pyrrole ring can be further functionalized through various metal-catalyzed cross-coupling reactions, expanding the chemical space accessible from this starting material.

Design of Highly Selective Ligands for Defined Biochemical Targets

Pyrrole-containing compounds are prevalent in a wide range of biologically active natural products and pharmaceuticals. nih.govbiolmolchem.comwikipedia.org The pyrrole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. nih.govnih.gov The structure of this compound provides a versatile template for the design of highly selective ligands.

The aminomethyl group can be readily modified to introduce different substituents, allowing for the fine-tuning of steric and electronic properties to optimize binding to a specific target. nih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, further enhancing the potential for molecular recognition.

Potential Biochemical Targets:

Kinases: Pyrrole derivatives have been successfully developed as kinase inhibitors for cancer therapy. nih.gov

Enzymes: The unique electronic and structural features of pyrroles make them suitable for targeting enzyme active sites. acs.org

Receptors: Modified pyrrole structures can be designed to interact with specific cell surface receptors.

Computational docking studies can be instrumental in the rational design of these ligands, predicting their binding modes and affinities for various protein targets. nih.gov

Integration into Advanced Functional Materials

The pyrrole ring is a fundamental building block for various functional materials, including conducting polymers and pigments. researchgate.netresearchgate.net The presence of the aminomethyl and nitrile functionalities in this compound opens up new avenues for its integration into advanced materials.

Potential Applications in Materials Science:

Conducting Polymers: The aminomethyl group could be used to polymerize the molecule, potentially leading to novel conducting polymers with tailored properties. Polypyrrole is a well-known conductive polymer. wikipedia.org

Pigments and Dyes: Pyrrole-based structures are found in natural pigments like heme and chlorophyll (B73375) and are used in synthetic dyes. wikipedia.orgresearchgate.net The specific substituents on this compound could be modified to create new color palettes.

Functionalized Surfaces: The molecule could be grafted onto surfaces to impart specific functionalities, such as biocompatibility or catalytic activity.

Interdisciplinary Research Synergies

The future of research on this compound lies in fostering collaborations between different scientific disciplines.

Chemo-Enzymatic Synthesis: Combining the selectivity of biocatalysts with the versatility of chemical synthesis can lead to highly efficient and sustainable routes for producing the compound and its derivatives. nih.govkcl.ac.ukresearchgate.net Enzymes can be used for stereoselective transformations, which are often challenging to achieve with traditional chemical methods. kcl.ac.uk

Bio-inspired Materials: Nature provides a wealth of inspiration for the design of new materials. mdpi.com For instance, the self-assembly properties of natural pyrrole-containing structures could be mimicked to create novel nanomaterials from this compound. The use of microbial pigments with pyrrole structures for dyeing textiles is an example of a bio-inspired application. mdpi.com

By leveraging these interdisciplinary synergies, researchers can unlock the full potential of this compound and pave the way for exciting new applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile, and how can reaction parameters be optimized for yield and purity?

- Methodology : The synthesis of pyrrole-carbonitrile derivatives typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

- Temperature control : Higher temperatures (80–120°C) often accelerate cyclization but may reduce selectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitrile group stability, while protic solvents (e.g., ethanol) may favor aminomethylation .

- Catalysts : Lewis acids like ZnCl₂ or transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Optimization : Use design-of-experiments (DoE) to balance yield and purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Identify protons on the pyrrole ring (δ 6.5–7.5 ppm) and the aminomethyl group (δ 2.5–3.5 ppm). The nitrile carbon appears at ~115 ppm in ¹³C NMR .

- IR spectroscopy : Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and N-H bending (aminomethyl) at ~1600 cm⁻¹ .

- Purity assessment :

- HPLC : Use a C18 column with a water-acetonitrile gradient (retention time ~8–12 min) .

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. How does the presence of the aminomethyl and nitrile groups influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Nitrile group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyrrole ring’s α-position. It also participates in cycloaddition reactions (e.g., Huisgen) .

- Aminomethyl group : Enhances solubility in aqueous media and serves as a site for derivatization (e.g., acylation, Schiff base formation) .

- Methodological note : Use kinetic studies (UV-Vis monitoring) to compare reaction rates with analogous compounds lacking these groups .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the compound's biological activity across different in vitro assays?

- Root-cause analysis :

- Assay conditions : Variability in pH, serum proteins, or reducing agents (e.g., DTT) can alter stability. Conduct stability studies under assay conditions .

- Metabolic interference : Test for off-target interactions using panels like Eurofins’ SelectScreen® .

Q. How can computational modeling predict the binding affinity of this compound with target receptors?

- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptors (e.g., progesterone receptor). Focus on hydrogen bonds between the aminomethyl group and receptor residues (e.g., Gln725) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .

- Validation : Compare predictions with SPR or ITC experimental data .

Q. What divergent synthesis approaches can modify the pyrrole ring to explore structure-activity relationships (SAR)?

- Core modifications :

- Substituent variation : Introduce alkyl/aryl groups at the 1-position via Buchwald-Hartwig coupling .

- Ring expansion : Convert pyrrole to pyridine via oxidative ring expansion (e.g., with MnO₂) .

- SAR workflow :

Synthesize 10–15 derivatives with systematic substituent changes.

Test in dose-response assays (e.g., IC₅₀ determination).

Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Data Contradiction Analysis Example

- Case : Conflicting IC₅₀ values in kinase inhibition assays.

- Resolution :

Verify compound integrity post-assay (LC-MS).

Standardize ATP concentrations (variable in kinase assays).

Use a reference inhibitor (e.g., staurosporine) as an internal control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.